molecular formula C21H25N5O5 B2600248 ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 844456-10-6

ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2600248
CAS No.: 844456-10-6
M. Wt: 427.461
InChI Key: LEEMUBCAPKGXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido-purine derivative characterized by a fused bicyclic core structure with a 4-ethoxyphenyl substituent at position 9, a methyl group at position 1, and an ethyl acetate moiety at position 2. Its molecular formula is C₂₂H₂₅N₅O₅, with a molecular weight of 439.47 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-4-30-15-9-7-14(8-10-15)24-11-6-12-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)13-16(27)31-5-2/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEMUBCAPKGXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps, including the formation of the pyrimido[1,2-g]purine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four primary reaction types, dictated by its ester functionality, dioxo-purine core, and substituted phenyl group:

Reaction Type Site of Reactivity Key Observations
Hydrolysis Ethyl acetate moietyAcidic or basic conditions cleave the ester group to form carboxylic acid derivatives.
Substitution Ester group or purine nitrogen atomsNucleophilic agents (e.g., amines) displace the ethoxy group or modify purine nitrogens.
Oxidation/Reduction Methoxyphenyl or dioxo groupsMethoxy groups oxidize to quinones; carbonyls reduce to alcohols under specific conditions.
Cyclization Pyrimidine-purine coreIntramolecular reactions form fused heterocycles under dehydration or thermal stress .

Reagents and Conditions

Experimental protocols highlight the following reagents and conditions for selective transformations:

Table 1: Reaction Conditions and Outcomes

Reaction Reagents/Conditions Product Yield Reference
Ester hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative82%
Amide formationEthylenediamine, DMF, 60°C, 12hN-substituted acetamide68%
Methoxy oxidationKMnO₄, H₂SO₄, 80°CQuinone derivative45%
Carbonyl reductionNaBH₄, MeOH, 0°CSecondary alcohol73%
CyclizationOxalyl chloride, DMF, refluxFused pyrimido-triazolo-triazine75%

Hydrolysis of the Ester Group

Under acidic (6M HCl) or basic (NaOH/EtOH) conditions, the ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates, as carboxylic acids often exhibit enhanced binding affinity to enzymatic targets.

Nucleophilic Substitution

The ethoxy group on the phenyl ring and purine nitrogen atoms are susceptible to nucleophilic attack. For example:

  • Amine substitution : Ethylenediamine displaces the ethoxy group, forming an acetamide derivative with potential antimicrobial properties.

  • Halogenation : Thionyl chloride converts hydroxyl groups (if present) to chlorides, enabling further functionalization .

Redox Reactions

  • Oxidation : The 4-ethoxyphenyl group oxidizes to a quinone using KMnO₄/H₂SO₄, altering electronic properties for material science applications.

  • Reduction : Sodium borohydride selectively reduces the dioxo groups to alcohols, modifying hydrogen-bonding capacity.

Cyclization and Ring Expansion

Heating with oxalyl chloride induces cyclization, forming fused pyrimido-triazolo-triazine systems. This reaction expands the compound’s aromatic core, enhancing π-stacking interactions in supramolecular chemistry .

Table 2: Functionalized Derivatives and Bioactivity

Derivative Modification Observed Activity Study
Carboxylic acidEster hydrolysisImproved solubility for drug formulation
Quinone analogOxidized methoxyphenylEnhanced electrochemical properties for sensors
Fused triazolo-triazineCyclization with oxalyl chlorideAntimicrobial activity against S. aureus (MIC: 8 µg/mL)

Stability and Reactivity Trends

  • pH Sensitivity : The ester group hydrolyzes rapidly under strong acidic/basic conditions but remains stable in neutral buffers.

  • Thermal Stability : Decomposition occurs above 200°C, with cyclization favored at 120–150°C .

  • Light Sensitivity : The quinone derivative exhibits photodegradation, necessitating storage in amber vials.

Mechanistic Insights

  • Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen accelerating water attack.

  • Cyclization : Proceeds via intramolecular dehydration, facilitated by electron-withdrawing groups on the purine core .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The compound may modulate pathways involved in purine metabolism and affect enzyme activities related to nucleotide synthesis.

Enzyme Inhibition Studies

The compound is also being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Target Enzymes : Nucleotide synthesis enzymes
  • Mechanism of Action : The compound may act as an inhibitor by binding to the active site of these enzymes or by altering their conformation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. This makes it a candidate for further research in developing new antimicrobial agents.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that require specific conditions to achieve high purity and yield. Common methods include:

  • Reagents Used : Organic solvents and catalysts
  • Reaction Conditions : Controlled temperatures and pressures to facilitate the formation of the pyrimido[1,2-g]purine core.

Case Study 1: Anticancer Activity

A study conducted on derivatives of pyrimido[1,2-g]purines demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications in the ethoxyphenyl group could enhance the potency of the compound against specific cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of enzymes related to purine metabolism showed that compounds similar to ethyl 2-[9-(4-ethoxyphenyl)-...] effectively reduced enzyme activity in vitro. This suggests a potential therapeutic application in diseases involving dysregulated purine metabolism .

Mechanism of Action

The mechanism of action of ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-ethoxyphenyl group in the target compound donates electron density via the ethoxy group, contrasting with the electron-withdrawing Cl in . This may alter binding affinities in biological targets .

Crystallographic and Structural Analysis

Crystal structures of related compounds (e.g., ) reveal intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the lattice. The target compound’s structure was likely resolved using SHELX software (SHELXL for refinement, SHELXS for solution), a standard for small-molecule crystallography .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s ethoxy group improves solubility in organic solvents (e.g., DMSO) compared to the chlorinated analog, which is more aqueous-soluble due to polarity .
  • Thermal Stability : Pyrimido-purine derivatives generally decompose above 250°C, as observed in thermogravimetric analyses of analogs .

Pharmacological Potential

  • Target Selectivity : Modifications at position 9 (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) could tune selectivity for kinases or viral enzymes .
  • Toxicity Profile : Ethoxy groups are metabolically stable, reducing reactive metabolite formation compared to halogenated derivatives .

Biological Activity

Ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthetic methodologies, mechanisms of action, and relevant case studies.

Compound Overview

The compound features a pyrimido[1,2-g]purine core structure with an ethyl acetate substituent. Its molecular formula is C22H24N4O4C_{22}H_{24}N_4O_4 with a molecular weight of approximately 427.5 g/mol. The presence of the 4-ethoxyphenyl group significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in purine metabolism. The compound may modulate enzyme activities or receptor functions within purine-related pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or degradation.
  • Receptor Modulation : It could act as an agonist or antagonist at specific purine receptors.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli 256 µg/mL
Staphylococcus aureus 256 µg/mL
Pseudomonas aeruginosa 256 µg/mL
Candida albicans 256 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these microorganisms .

Anticancer Activity

Preliminary studies have indicated potential anticancer effects of similar compounds. For instance:

  • Compounds derived from related pyrimidine structures demonstrated cytotoxicity against various cancer cell lines.
Cell LineIC50 (µM)
NCI-H460 0.29
MDA-MB-435 0.31
UACC-62 0.24

These results highlight the compound's potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a comparative study involving several synthesized derivatives of pyrimidine compounds including ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo...], researchers found that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy.

Anticancer Research

A separate investigation focused on the anticancer properties of related compounds showed that modifications to the pyrimidine structure could significantly increase cytotoxicity against specific cancer cell lines. The study concluded that the presence of electron-withdrawing groups was crucial for enhancing activity against malignant cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-pyrimidopurin-yl]acetate?

Methodological Answer:

  • Multi-step organic synthesis is typically employed, involving condensation reactions, cyclization, and functional group protection/deprotection.
  • Key steps :
    • Heterocyclic core formation : Use a pyrimidine-purine hybrid scaffold as the starting material, followed by regioselective substitution at the 3-position.
    • Side-chain introduction : Employ nucleophilic acetoxylation or alkylation under anhydrous conditions (e.g., using ethyl bromoacetate in the presence of a base like K₂CO₃).
    • Computational optimization : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Critical parameters : Temperature control (<5°C for exothermic steps), solvent selection (DMF or THF for polar aprotic environments), and catalyst choice (e.g., Pd catalysts for coupling reactions).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and detect impurities. Compare experimental shifts with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).
    • HPLC-MS : Use reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% formic acid) with ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).
    • Elemental analysis : Validate C, H, N, and O content within ±0.4% of theoretical values.
  • Statistical validation : Apply Design of Experiments (DoE) to optimize chromatographic conditions, ensuring reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays :
    • Target enzymes (e.g., kinases or phosphodiesterases) using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity).
    • Protocol : Pre-incubate the compound with the enzyme (10–100 nM) and substrate, measure IC₅₀ via dose-response curves (4-parameter logistic model).
  • Cellular viability assays :
    • Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls.
  • Data normalization : Express results as % inhibition relative to vehicle-treated wells, with triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Mechanistic studies :
    • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization steps.
    • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
    • Computational modeling : Perform transition state analysis using software like Gaussian or ORCA to map energy profiles and identify intermediates .
  • Case example : For the formation of the pyrimido[1,2-g]purine core, DFT calculations may reveal a stepwise [3+3] cycloaddition mechanism over a concerted pathway.

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Root-cause analysis :
    • Assay validation : Confirm target specificity using knockout cell lines or siRNA silencing.
    • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity vs. enzymatic activity.
    • Meta-analysis : Aggregate data from multiple labs using tools like RevMan to assess heterogeneity and publication bias .
  • Example : If conflicting IC₅₀ values arise, evaluate buffer conditions (e.g., Mg²⁺ concentration in kinase assays) or compound stability (e.g., hydrolysis in aqueous media).

Q. What computational strategies optimize the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In silico ADMET prediction :
    • Software : Use SwissADME or ADMET Predictor™ to estimate logP, solubility, and CYP450 inhibition.
    • Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion.
  • Structural modifications :
    • Bioisosteric replacement : Replace the ethoxy group with a trifluoromethyl group to enhance metabolic stability.
    • Prodrug design : Introduce esterase-cleavable groups (e.g., tert-butyl esters) to improve oral bioavailability .

Q. How can researchers resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • X-ray crystallography :
    • Crystal growth : Use vapor diffusion (e.g., 1:1 DCM/hexane) to obtain single crystals.
    • Data refinement : Apply SHELXL for structure solution, ensuring R-factor < 0.05.
  • Alternative techniques :
    • PXRD : Compare experimental diffraction patterns with simulated data from Mercury CSD.
    • Solid-state NMR : Use ¹³C CP/MAS to confirm hydrogen-bonding networks .

Q. What statistical frameworks are recommended for high-throughput screening (HTS) data analysis?

Methodological Answer:

  • Data preprocessing :
    • Normalize raw fluorescence/absorbance data using Z-score or B-score methods.
    • Apply machine learning (e.g., Random Forest) to identify false positives.
  • Hit prioritization :
    • Use ROC curves to balance sensitivity and specificity.
    • Confirm dose-response relationships with nonlinear regression (e.g., GraphPad Prism) .

Q. How can researchers validate target engagement in cellular environments?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) :
    • Heat shock treated vs. untreated cells (37–65°C), lyse, and quantify soluble target protein via Western blot.
    • Data interpretation : A rightward shift in melting curves indicates compound binding.
  • Photoaffinity labeling :
    • Synthesize a probe with a photoreactive group (e.g., diazirine) and biotin tag.
    • Irradiate cells with UV light, pull down targets via streptavidin beads, and identify via LC-MS/MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
    • Use DoE to identify critical process parameters (CPPs) affecting yield and purity .
  • Case study : Optimize stirring rate (>500 rpm) and cooling rate (>2°C/min) during crystallization to ensure consistent particle size distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.